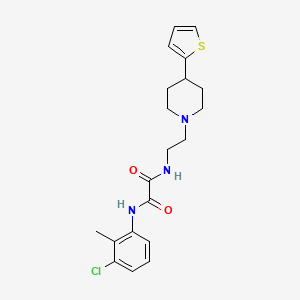

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-chloro-2-methylphenyl group at the N1 position and a 2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl moiety at the N2 position. The oxalamide core (N1,N2-substituted oxalyl diamide) is a versatile scaffold known for its role in modulating biological targets, including enzymes and receptors.

Properties

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2S/c1-14-16(21)4-2-5-17(14)23-20(26)19(25)22-9-12-24-10-7-15(8-11-24)18-6-3-13-27-18/h2-6,13,15H,7-12H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOROIICTFUWKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

Preparation of 3-chloro-2-methylphenylamine: This can be synthesized through the chlorination of 2-methylphenylamine using a chlorinating agent such as thionyl chloride.

Synthesis of 2-(4-(thiophen-2-yl)piperidin-1-yl)ethylamine: This intermediate can be prepared by reacting thiophene with piperidine under suitable conditions, followed by alkylation with an appropriate ethylating agent.

Formation of the oxalamide linkage: The final step involves the reaction of 3-chloro-2-methylphenylamine with 2-(4-(thiophen-2-yl)piperidin-1-yl)ethylamine in the presence of oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. In contrast, S336’s 2,4-dimethoxybenzyl group employs electron-donating methoxy groups to enhance solubility .

- Heterocyclic Moieties: The thiophene-piperidine chain in the target compound introduces sulfur-containing aromaticity and tertiary amine basicity, which may improve membrane permeability compared to pyridine (S336) or isoindolinone (GMC-2) systems .

Flavor Enhancer Analogues (S336, S5456)

S336 and S5456 are umami taste agonists acting on the TAS1R1/TAS1R3 receptor. Their dimethoxybenzyl and pyridinyl groups optimize receptor binding, whereas the target compound’s bulkier substituents may preclude flavor applications but suggest alternative biological roles .

Enzyme Inhibitors and Antimicrobial Agents

- Cytochrome P450 Interactions : S5456 showed 51% CYP3A4 inhibition at 10 µM, but the target compound’s thiophene-piperidine chain might alter CYP affinity due to steric or electronic differences .

- Antimicrobial Activity : GMC-2 (3-chloro-4-fluorophenyl) demonstrated moderate antimicrobial effects, suggesting halogenated phenyl groups enhance activity. The target compound’s chloro-methylphenyl group could similarly contribute, though its thiophene-piperidine chain may further modulate efficacy .

Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s chloro-methylphenyl and thiophene-piperidine groups likely increase LogP compared to methoxy-substituted analogues (e.g., compound 17), impacting bioavailability .

- Solubility: Thiophene’s aromaticity may reduce aqueous solubility relative to pyridine (S336) or polar isoindolinone (GMC-2) systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide?

- Methodology : Synthesis typically involves multi-step reactions:

- Intermediate preparation : Piperidine-thiophene derivatives are synthesized via nucleophilic substitution or coupling reactions (e.g., 4-(thiophen-2-yl)piperidine with ethylenediamine derivatives under basic conditions) .

- Oxalamide coupling : Reacting intermediates with oxalyl chloride or activated oxalate esters at 0–5°C in anhydrous solvents (e.g., dichloromethane) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. How can researchers validate the structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : H and C NMR confirm regioselectivity of substituents (e.g., aromatic protons at δ 6.8–7.5 ppm for thiophene and chlorophenyl groups) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H] ~487.5 Da) .

- HPLC : Retention time consistency under gradient elution (e.g., 70% acetonitrile) confirms batch-to-batch reproducibility .

Q. What solubility and stability parameters are critical for in vitro assays?

- Solubility : DMSO is preferred for stock solutions (tested at 10 mM). Aqueous solubility is limited (<50 µM in PBS at pH 7.4), requiring surfactants (e.g., 0.1% Tween-80) for cell-based studies .

- Stability : Degrades <5% over 72 hours at 4°C in DMSO but shows hydrolytic susceptibility in alkaline buffers (pH >8). Store desiccated at -20°C .

Advanced Research Questions

Q. How does the thiophene-piperidine moiety influence target binding affinity?

- Structure-activity relationship (SAR) :

- The thiophene ring enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase or GPCR targets) .

- Piperidine’s conformational flexibility improves binding to hydrophobic pockets, as shown in docking studies with analogous compounds (RMSD <2.0 Å) .

- Experimental validation : Competitive binding assays (e.g., SPR or fluorescence polarization) using truncated analogs (e.g., piperidine-free derivatives) show 10-fold reduced affinity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in IC values (e.g., 0.5 µM vs. 5 µM for kinase inhibition):

- Variable purity : Re-test compounds using orthogonal purity methods (e.g., LC-MS vs. NMR) to exclude batch impurities .

- Assay conditions : Standardize ATP concentrations (1 mM vs. 0.1 mM) and pre-incubation times .

- Data normalization : Use positive controls (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .

Q. How to design a SAR study for optimizing metabolic stability?

- Approach :

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Common oxidation sites: thiophene sulfur or piperidine nitrogen .

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine at thiophene C5) to reduce CYP450-mediated oxidation .

- In silico modeling : QSAR models predict logP and metabolic soft spots (e.g., MetaSite software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.